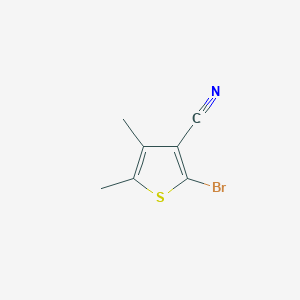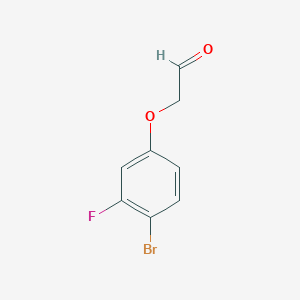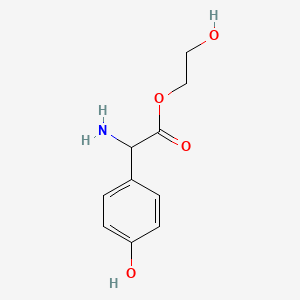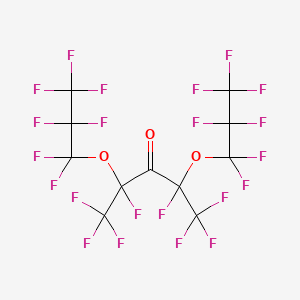
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- is a highly fluorinated ketone with the molecular formula C7F14O. This compound is known for its unique chemical structure, which includes multiple fluorine atoms, making it highly stable and resistant to chemical reactions. It is used in various industrial applications due to its exceptional properties, such as high thermal stability and low global warming potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- typically involves the reaction of heptafluoropropyl iodide with a suitable ketone precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a metal halide, and requires specific temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, where the precursor compounds are subjected to fluorine gas in a controlled environment. This method ensures the incorporation of multiple fluorine atoms into the molecular structure, resulting in the desired highly fluorinated ketone .
Analyse Chemischer Reaktionen
Types of Reactions
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the ketone group into corresponding alcohols.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions[][3].
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require controlled temperature and pressure conditions to achieve the desired products[4][4].
Major Products Formed
The major products formed from these reactions include perfluorinated carboxylic acids, alcohols, and substituted derivatives of the original compound. These products have various applications in different fields, including materials science and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions due to its high stability and inertness.
Biology: The compound is used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- involves its interaction with specific molecular targets and pathways. The compound’s high fluorine content allows it to form strong bonds with various substrates, enhancing its stability and reactivity. In biological systems, it can interact with enzymes and proteins, potentially affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pentanone, 1,1,1,2,2,4,5,5,5-nonafluoro-4-(trifluoromethyl)-: This compound has a similar structure but with fewer fluorine atoms, resulting in different chemical and physical properties.
Perfluoro(2-methyl-3-pentanone): Known for its use as a fire extinguishing agent, this compound shares some similarities in terms of fluorination but differs in its specific applications.
Uniqueness
3-Pentanone, 1,1,1,2,4,5,5,5-octafluoro-2,4-bis(heptafluoropropoxy)- is unique due to its high degree of fluorination, which imparts exceptional thermal and chemical stability. This makes it particularly valuable in applications requiring high-performance materials and solvents .
Eigenschaften
CAS-Nummer |
67118-49-4 |
|---|---|
Molekularformel |
C11F22O3 |
Molekulargewicht |
598.08 g/mol |
IUPAC-Name |
1,1,1,2,4,5,5,5-octafluoro-2,4-bis(1,1,2,2,3,3,3-heptafluoropropoxy)pentan-3-one |
InChI |
InChI=1S/C11F22O3/c12-2(6(18,19)20,35-10(30,31)4(14,15)8(24,25)26)1(34)3(13,7(21,22)23)36-11(32,33)5(16,17)9(27,28)29 |
InChI-Schlüssel |
NNBQJBPSZUKMBM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


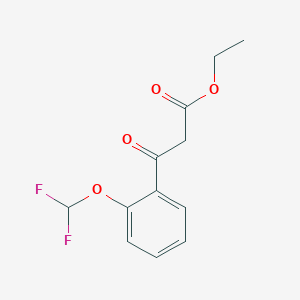

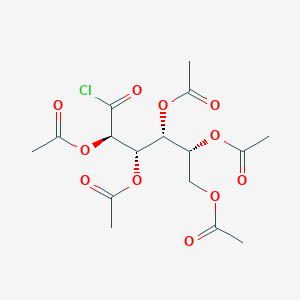
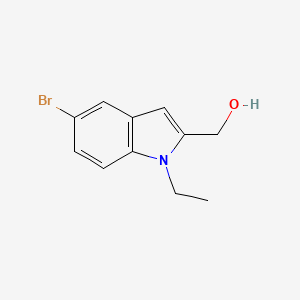
![3-Hydroxy-4-[[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]methylamino]-4-oxo-butanoic Acid](/img/structure/B15091375.png)
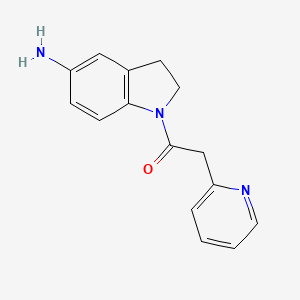
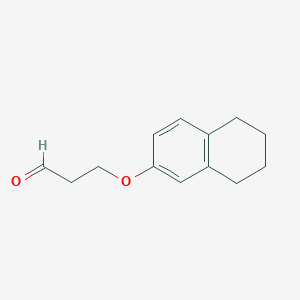
![1-[3-(5-Methyl-furan-2-yl)-phenyl]-ethanone](/img/structure/B15091404.png)
